molecular formula C14H22N2O2S B13915355 2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine

2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine

Cat. No.: B13915355
M. Wt: 282.40 g/mol
InChI Key: LGWTYKKOWIXVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride is a chemical compound with the molecular formula C14H23ClN2O2S It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a 4-methylphenylsulfonyl group attached to the piperidine ring and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride typically involves several steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.

    Introduction of the 4-Methylphenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethylamine Side Chain: The ethylamine side chain can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (2-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, automated synthesis, and the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the ethylamine side chain. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the sulfonyl group to yield the corresponding sulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamine side chain. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring and ethylamine side chain.

    Reduction: Reduced derivatives of the sulfonyl group.

    Substitution: Substituted derivatives at the ethylamine side chain.

Scientific Research Applications

Chemistry

In chemistry, (2-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in assays to investigate the binding affinity and specificity of potential drug candidates.

Medicine

In medicine, (2-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride is explored for its potential therapeutic effects. It may be investigated as a candidate for the treatment of neurological disorders, given its structural similarity to known bioactive compounds.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. It may be utilized in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid found in black pepper, known for its bioactive properties.

    2-Bromoethylamine: A compound used in the synthesis of various pharmaceuticals and agrochemicals.

    2-Chloroethylamine: Another alkylamine used in chemical synthesis.

Uniqueness

(2-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of the 4-methylphenylsulfonyl group and the piperidine ring imparts distinct chemical and biological properties, making it valuable for a wide range of applications.

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]ethanamine

InChI

InChI=1S/C14H22N2O2S/c1-12-2-4-14(5-3-12)19(17,18)16-10-7-13(6-9-15)8-11-16/h2-5,13H,6-11,15H2,1H3

InChI Key

LGWTYKKOWIXVAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.